molecular formula C13H14N2O2 B12895503 N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-28-5

N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12895503
CAS No.: 61643-28-5
M. Wt: 230.26 g/mol
InChI Key: DOJXPUCMEWOWFJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a 5-methylisoxazole ring, with a carboxamide functional group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under basic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: can be compared with similar compounds such as:

    N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the isoxazole ring.

    N-(2,4-Dimethylphenyl)-N-methylformamide: Contains a similar phenyl group but differs in the functional groups attached.

    Amitraz: A related compound used as an insecticide, which also contains the 2,4-dimethylphenyl group but has a different overall structure.

The uniqueness of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 61643-28-5) is an organic compound belonging to the class of isoxazole derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name This compound
CAS Number 61643-28-5

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This is achieved through a cyclization reaction using a β-keto ester and hydroxylamine hydrochloride under basic conditions.
  • Introduction of the 2,4-Dimethylphenyl Group : This is accomplished via a Friedel-Crafts acylation reaction with 2,4-dimethylbenzoyl chloride.
  • Formation of the Carboxamide Group : The final step involves reacting the intermediate product with an amine under suitable conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria and fungi. For instance:

  • The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.
  • The compound showed a dose-dependent response with IC50 values indicating its cytotoxicity against these cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have provided insights into the compound's efficacy:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of isoxazole compounds showed enhanced antimicrobial properties compared to traditional antibiotics .
    CompoundActivity Against MRSAActivity Against E. faecium
    N-(2,4-Dimethylphenyl)-...YesYes
    Reference AntibioticModerateLimited
  • Anticancer Evaluation : Another study highlighted that the compound exhibited selective cytotoxicity towards colorectal cancer cells (Caco-2) compared to lung cancer cells (A549), suggesting a targeted approach in therapy .

Properties

CAS No.

61643-28-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16)

InChI Key

DOJXPUCMEWOWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2)C)C

Origin of Product

United States

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